The compound can be classified under various categories based on its structure and functional groups:
The synthesis and characterization of this compound can be found in several research articles and chemical databases, indicating its relevance in both academic and industrial settings .
The synthesis of 3-(Azetidine-1-carbonyl)-5-methylaniline typically involves the following steps:
This method has been optimized for both laboratory-scale synthesis and potential industrial applications to ensure high purity and yield .
The molecular structure of 3-(Azetidine-1-carbonyl)-5-methylaniline can be represented by the following details:
Property | Value |
---|---|
IUPAC Name | 3-(Azetidine-1-carbonyl)-5-methylaniline |
InChI Key | AEAXIFYUTHVLIX-UHFFFAOYSA-N |
Canonical SMILES | C1CN(C1)C(=O)C2=CC(=CC(=C2)C)N |
Molecular Formula | C10H12N2O |
Molecular Weight | 192.22 g/mol |
The structure features an azetidine ring attached to a carbonyl group, which is further connected to a methylaniline moiety, providing it with unique chemical properties that can be exploited in various reactions .
3-(Azetidine-1-carbonyl)-5-methylaniline can participate in several types of chemical reactions:
These reactions are fundamental for modifying the compound to enhance its biological activity or to create derivatives with novel properties .
The mechanism of action for compounds like 3-(Azetidine-1-carbonyl)-5-methylaniline often involves interactions at the molecular level with biological targets. While specific data on this compound's mechanism is limited, similar azetidine derivatives have shown potential in inhibiting certain enzymes or acting as receptor modulators.
Research indicates that structural modifications can significantly influence the binding affinity and activity of these compounds, making them candidates for drug development .
The physical properties of 3-(Azetidine-1-carbonyl)-5-methylaniline include:
Chemical properties include reactivity towards nucleophiles due to the presence of the carbonyl group, making it suitable for further chemical transformations .
3-(Azetidine-1-carbonyl)-5-methylaniline has several applications across different fields:
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8